molecular formula C15H16BrNO2S B15107212 [(2,4-Dimethylphenyl)sulfonyl](4-bromo-2-methylphenyl)amine

[(2,4-Dimethylphenyl)sulfonyl](4-bromo-2-methylphenyl)amine

Cat. No.: B15107212
M. Wt: 354.3 g/mol
InChI Key: ZUYJDPZBXAKCGI-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)sulfonylamine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)sulfonylamine typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-bromo-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The bromine atom in the 4-bromo-2-methylphenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylphenyl)sulfonylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of sulfonamides on different biological systems. Its structure allows it to interact with various enzymes and proteins, making it a useful tool in biochemical studies.

Medicine

In medicinal chemistry, (2,4-Dimethylphenyl)sulfonylamine has potential applications as an antimicrobial agent. Its sulfonamide group is known for its antibacterial properties, and modifications to its structure can lead to the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)sulfonylamine
  • (2,4-Dimethylphenyl)sulfonylamine
  • (2,4-Dimethylphenyl)sulfonylamine

Uniqueness

(2,4-Dimethylphenyl)sulfonylamine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-10-4-7-15(12(3)8-10)20(18,19)17-14-6-5-13(16)9-11(14)2/h4-9,17H,1-3H3

InChI Key

ZUYJDPZBXAKCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C

Origin of Product

United States

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